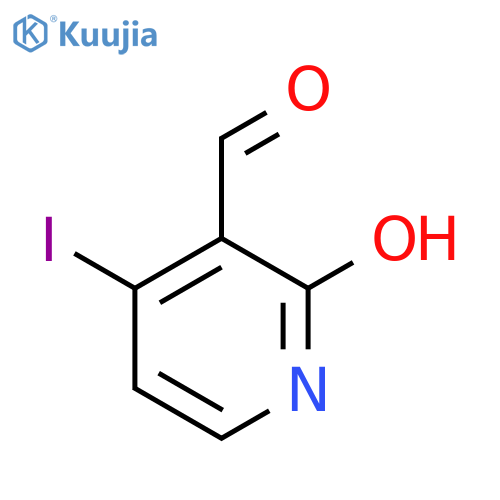

Cas no 726206-53-7 (2-hydroxy-4-iodo-pyridine-3-carbaldehyde)

726206-53-7 structure

商品名:2-hydroxy-4-iodo-pyridine-3-carbaldehyde

CAS番号:726206-53-7

MF:C6H4INO2

メガワット:249.005933761597

MDL:MFCD14585381

CID:1756959

PubChem ID:18439926

2-hydroxy-4-iodo-pyridine-3-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-hydroxy-4-iodo-pyridine-3-carbaldehyde

- 1-iodo-2-methyl-4-oxaspiro[4.5]dec-1-en-3-one

- 4-iodo-2-methyl-5,5-pentamethylene-2(5H)-furanone

- NSC379111

- 4-iodo-2-methylthiazole

- AC1L7W2F

- 4-iodo-2-oxo-1,2-dihydropyridine-3-carbaldehyde

- 1,2-dihydro-4-iodo-2-oxopyridine-3-carbaldehyde

- BS-29431

- MSJYKVLQESELLY-UHFFFAOYSA-N

- 726206-53-7

- SCHEMBL3723673

- BEB20653

- DA-30312

- 4-iodo-2-oxo-1H-pyridine-3-carbaldehyde

- 2-hydroxy-4-iodonicotinaldehyde

- SB55417

-

- MDL: MFCD14585381

- インチ: InChI=1S/C6H4INO2/c7-5-1-2-8-6(10)4(5)3-9/h1-3H,(H,8,10)

- InChIKey: MSJYKVLQESELLY-UHFFFAOYSA-N

- ほほえんだ: O=CC1=C(O)N=CC=C1I

計算された属性

- せいみつぶんしりょう: 248.92868g/mol

- どういたいしつりょう: 248.92868g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 242

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.2Ų

- 疎水性パラメータ計算基準値(XlogP): 0.1

2-hydroxy-4-iodo-pyridine-3-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM322936-1g |

2-Hydroxy-4-iodonicotinaldehyde |

726206-53-7 | 95% | 1g |

$444 | 2021-08-18 | |

| eNovation Chemicals LLC | Y1001860-1g |

4-iodo-2-oxo-1,2-dihydropyridine-3-carbaldehyde |

726206-53-7 | 95% | 1g |

$1000 | 2024-07-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1741486-1g |

4-Iodo-2-oxo-1,2-dihydropyridine-3-carbaldehyde |

726206-53-7 | 98% | 1g |

¥1383.00 | 2024-05-02 | |

| A2B Chem LLC | AH21846-1g |

2-Hydroxy-4-iodonicotinaldehyde |

726206-53-7 | 98% | 1g |

$142.00 | 2024-04-19 | |

| 1PlusChem | 1P00FHLI-5g |

4-iodo-2-oxo-1,2-dihydropyridine-3-carbaldehyde |

726206-53-7 | 98% | 5g |

$528.00 | 2025-02-27 | |

| 1PlusChem | 1P00FHLI-25g |

4-iodo-2-oxo-1,2-dihydropyridine-3-carbaldehyde |

726206-53-7 | 98% | 25g |

$1729.00 | 2025-02-27 | |

| eNovation Chemicals LLC | K15416-5g |

4-iodo-2-oxo-1,2-dihydropyridine-3-carbaldehyde |

726206-53-7 | 95% | 5g |

$767 | 2025-02-25 | |

| Chemenu | CM322936-1g |

2-Hydroxy-4-iodonicotinaldehyde |

726206-53-7 | 95% | 1g |

$167 | 2022-06-10 | |

| Alichem | A029207290-1g |

2-Hydroxy-4-iodonicotinaldehyde |

726206-53-7 | 95% | 1g |

$500.00 | 2023-09-01 | |

| A2B Chem LLC | AH21846-5g |

2-Hydroxy-4-iodonicotinaldehyde |

726206-53-7 | 98% | 5g |

$402.00 | 2024-04-19 |

2-hydroxy-4-iodo-pyridine-3-carbaldehyde 関連文献

-

1. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

726206-53-7 (2-hydroxy-4-iodo-pyridine-3-carbaldehyde) 関連製品

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬